molecular formula C17H26N3O2+ B11619721 2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium

2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium

Cat. No.: B11619721
M. Wt: 304.4 g/mol
InChI Key: OXFVCJADQQBIHC-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium can be achieved through several synthetic routes. One common method involves the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of esters, amides, or anhydrides .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives.

Mechanism of Action

The mechanism of action of 2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-(1H-indol-3-yl)propan-2-yl]carbamoyl}oxy)-N,N,N-trimethylethanaminium is unique due to its specific structure, which combines an indole moiety with a carbamoyl group and a trimethylethanaminium group. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C17H26N3O2+

Molecular Weight

304.4 g/mol

IUPAC Name

2-[1-(1H-indol-3-yl)propan-2-ylcarbamoyloxy]ethyl-trimethylazanium

InChI

InChI=1S/C17H25N3O2/c1-13(19-17(21)22-10-9-20(2,3)4)11-14-12-18-16-8-6-5-7-15(14)16/h5-8,12-13,18H,9-11H2,1-4H3/p+1

InChI Key

OXFVCJADQQBIHC-UHFFFAOYSA-O

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)OCC[N+](C)(C)C

Origin of Product

United States

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